molecular formula C10H18N2O2 B1403515 6-Boc-2,6-diazabicyclo[3.2.0]heptane CAS No. 1408075-03-5

6-Boc-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B1403515
CAS No.: 1408075-03-5
M. Wt: 198.26 g/mol
InChI Key: BDVMAANWMDTLFP-UHFFFAOYSA-N
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Description

6-Boc-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C10H18N2O2. It is known for its unique structure, which includes a diazabicycloheptane core with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Boc-2,6-diazabicyclo[3.2.0]heptane typically involves the following steps:

    Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable diamine precursor and a carbonyl compound under acidic or basic conditions.

    Introduction of the Boc Protecting Group: The diazabicycloheptane core is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Boc-2,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free diazabicycloheptane core.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.

Major Products Formed

    Substitution Reactions: Products include various substituted diazabicycloheptanes.

    Deprotection Reactions: The major product is the free diazabicycloheptane core.

    Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction reaction performed.

Scientific Research Applications

6-Boc-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Boc-2,6-diazabicyclo[3.2.0]heptane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability and prevents unwanted side reactions, allowing for selective functionalization of the diazabicycloheptane core. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazabicyclo[3.2.0]heptane: Lacks the Boc protecting group, making it more reactive but less stable.

    6-Boc-2,5-diazabicyclo[2.2.1]heptane: A similar compound with a different bicyclic structure, offering different reactivity and stability profiles.

    6-Boc-2,6-diazabicyclo[3.3.0]octane: Another related compound with a larger bicyclic ring, affecting its chemical properties and applications.

Uniqueness

6-Boc-2,6-diazabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure and the presence of the Boc protecting group, which provides a balance of stability and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVMAANWMDTLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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